molecular formula C7H7BrN4O2 B3011447 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione CAS No. 1260221-23-5

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione

Katalognummer B3011447
CAS-Nummer: 1260221-23-5
Molekulargewicht: 259.063
InChI-Schlüssel: GUBVBOKLNFUGJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" is not directly mentioned in the provided papers, but related compounds with similar structures have been studied. These compounds are derivatives of purine diones, which are of interest due to their potential biological activities. For instance, derivatives with broncholytic activity have been synthesized by alkylation of 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, indicating the versatility of purine dione derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of purine dione derivatives involves alkylation reactions. For example, 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be alkylated with alkyl halides in the presence of potassium carbonate in DMF or by reacting its sodium salt with alkyl iodides or hydroxyalkyl iodides . These methods could potentially be adapted for the synthesis of "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" by choosing appropriate halides and reaction conditions.

Molecular Structure Analysis

The molecular structure of purine dione derivatives is characterized by the presence of a purine ring system. The crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, reveals a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . This information provides insight into the possible conformations that "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" might adopt.

Chemical Reactions Analysis

The reactivity of purine dione derivatives can be inferred from the reactions they undergo. For instance, 2-substituted oxiranes can react with 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to yield hydroxyalkyl derivatives . This suggests that "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" may also participate in similar reactions, potentially leading to a variety of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine dione derivatives can be complex due to their intermolecular interactions. A quantitative investigation of 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione showed that its crystal packing is stabilized by hydrogen bonds and electrostatic energy contributions . These findings suggest that "8-Bromo-1,7-dimethyl-3H-purine-2,6-dione" may exhibit similar properties, with its bromine substituents potentially influencing its intermolecular interactions and stability.

Wissenschaftliche Forschungsanwendungen

Unusual Reaction and Chemical Analysis

  • A study by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-1,7-dimethyl-3H-purine-2,6-dione with trisamine, leading to unexpected products due to the initial reaction with DMF. This highlighted its reactivity and potential for novel compound synthesis (Khaliullin & Shabalina, 2020).

Structural Characterization and Impurity Analysis

  • Desai, Patel, and Gabhe (2011) employed high-performance liquid chromatography and mass spectral data to characterize impurities in samples containing 8-chlorotheophylline, a related compound. This research provides insights into the analytical methods applicable to similar purine derivatives (Desai, Patel, & Gabhe, 2011).

Receptor Affinity and Pharmacological Evaluation

  • Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, demonstrating their potential as ligands for serotonin receptors with psychotropic activity. This study underscores the relevance of purine derivatives in neuropharmacology (Chłoń-Rzepa et al., 2013).

Intermolecular Interactions and Material Design

  • Shukla et al. (2020) conducted a detailed quantitative analysis of intermolecular interactions in a xanthine derivative closely related to 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, offering insights into the potential applications of this class of molecules in new material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Synthesis Methods and Antidepressant Properties

  • Khaliullin et al. (2018) synthesized a compound related to 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, revealing its antidepressant properties. This points to the potential of purine derivatives in the development of new antidepressant drugs (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Wirkmechanismus

Target of Action

The primary target of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione is phosphodiesterase . Phosphodiesterase is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline and glucagon, and stops their activity.

Mode of Action

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione acts as a competitive nonselective phosphodiesterase inhibitor . By inhibiting phosphodiesterase, it increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which then inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, reducing inflammation and innate immunity .

Biochemical Pathways

The compound affects the cAMP-dependent pathway . Elevated cAMP levels lead to the activation of PKA. Activated PKA then phosphorylates multiple targets in the cells, leading to varied downstream effects. For instance, it inhibits TNF-α and leukotriene synthesis, which are involved in inflammatory responses .

Result of Action

The inhibition of phosphodiesterase by 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione leads to an increase in intracellular cAMP levels. This results in a decrease in inflammation and innate immunity, as the compound inhibits the synthesis of inflammatory mediators like TNF-α and leukotrienes .

Eigenschaften

IUPAC Name

8-bromo-1,7-dimethyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBVBOKLNFUGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)N(C2=O)C)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.